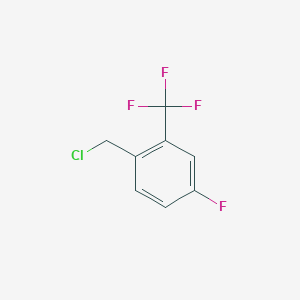

1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene

Description

Propriétés

IUPAC Name |

1-(chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTZSNPJDFLZOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374667 | |

| Record name | 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248262-29-5 | |

| Record name | 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Friedel-Crafts Chloromethylation

The Friedel-Crafts alkylation reaction is a cornerstone for introducing chloromethyl groups into aromatic systems. For 1-(chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene, this method involves reacting 4-fluoro-2-(trifluoromethyl)benzene with chloromethylation reagents such as chloromethyl methyl ether (Methoxymethyl chloride) in the presence of a Lewis acid catalyst. Aluminum trichloride (AlCl₃) is commonly employed due to its efficacy in activating the aromatic ring.

Reaction Conditions:

- Temperature: 0–5°C (to minimize side reactions)

- Solvent: Dichloromethane or dichloroethane

- Molar Ratio: 1:1.2 (substrate to chloromethylation reagent)

- Catalyst Loading: 10–15 mol% AlCl₃

The reaction proceeds via electrophilic aromatic substitution, where the AlCl₃ generates a reactive chloromethyl carbocation. The electron-withdrawing trifluoromethyl and fluorine groups direct the electrophile to the para position relative to the trifluoromethyl group, yielding the desired product. Post-reaction purification typically involves neutralization with aqueous sodium bicarbonate, followed by distillation under reduced pressure (boiling point: 186–188°C).

Yield and Purity:

Direct Chlorination of 4-Fluoro-2-(trifluoromethyl)toluene

Radical Chlorination

An alternative route involves the radical chlorination of 4-fluoro-2-(trifluoromethyl)toluene using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under ultraviolet (UV) light. This method targets the methyl group for chlorination, converting it to a chloromethyl moiety.

Reaction Conditions:

- Temperature: 80–100°C

- Light Source: UV lamp (254 nm)

- Chlorinating Agent: SO₂Cl₂ (1.5 equivalents)

- Solvent: Carbon tetrachloride (CCl₄)

The reaction mechanism involves homolytic cleavage of Cl₂ or SO₂Cl₂ to generate chlorine radicals, which abstract a hydrogen atom from the methyl group. Subsequent recombination forms the chloromethyl derivative. This method requires careful control of reaction time to prevent over-chlorination.

Yield and By-Products:

- Isolated Yield: 60–65%

- Major By-Product: 1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene (8–12%).

Halogen Exchange Reactions

Nucleophilic Substitution of Bromomethyl Precursors

Bromomethyl intermediates, such as 1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene, can be converted to the chloromethyl derivative via nucleophilic substitution with lithium chloride (LiCl) or sodium chloride (NaCl) in polar aprotic solvents.

Reaction Conditions:

- Temperature: 50–60°C

- Solvent: Dimethylformamide (DMF)

- Molar Ratio: 1:3 (bromomethyl compound to LiCl)

This method offers scalability but is limited by the availability of bromomethyl precursors.

Yield and Efficiency:

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent advancements have enabled the use of continuous flow reactors for large-scale synthesis. These systems enhance heat transfer and mixing efficiency, critical for exothermic chlorination reactions. For example, tubular reactors with integrated UV light sources achieve higher throughput compared to batch processes.

Key Parameters:

Comparative Analysis of Preparation Methods

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | 4-Fluoro-2-(trifluoromethyl)benzene | AlCl₃, Chloromethyl ether | 68–75 | 95 | Moderate |

| Radical Chlorination | 4-Fluoro-2-(trifluoromethyl)toluene | SO₂Cl₂, UV light | 60–65 | 90 | High |

| Halogen Exchange | Bromomethyl precursor | LiCl/NaCl | 70–78 | 93 | Low |

Advantages and Limitations:

Analyse Des Réactions Chimiques

1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming products such as benzyl ethers or benzyl amines.

Oxidation: The compound can be oxidized to form corresponding benzaldehydes or benzoic acids.

Reduction: Reduction of the chloromethyl group can yield methyl derivatives.

Trifluoromethylation: The trifluoromethyl group can undergo radical reactions, forming various trifluoromethylated products .

Common reagents used in these reactions include sodium cyanide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

Applications De Recherche Scientifique

1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.

Industry: The compound is used in the production of agrochemicals and materials with enhanced properties, such as increased resistance to degradation

Mécanisme D'action

The mechanism of action of 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor blockade .

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

1-(Chloromethyl)-4-(trifluoromethyl)benzene (CAS 939-99-1)

- Structure : Lacks the fluorine atom at position 4.

- Molecular Weight : Lower (208.58 g/mol) due to fewer substituents.

1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene (CAS 23131-73-9)

- Structure : Replaces fluorine at position 4 with chlorine.

- Impact : Chlorine’s larger atomic size and weaker electronegativity compared to fluorine may alter steric hindrance and regioselectivity in reactions .

1-(Chloromethyl)-2-nitro-4-(trifluoromethyl)benzene (CAS 225656-59-7)

- Structure: Substitutes fluorine with a nitro (-NO₂) group.

- Impact : The nitro group is a stronger EWG than fluorine, further deactivating the ring and directing substitution to meta positions. This compound is primarily used in explosives and dye intermediates .

Nucleophilic Substitution

- The chloromethyl group in the target compound serves as a reactive site for nucleophilic displacement. For example, it can participate in click chemistry to form triazole derivatives, as demonstrated in the synthesis of 2-(1-(3-(Trifluoromethyl)benzyl)-1H-1,2,3-triazol-5-yl)pyridine (61% yield) using analogous chloromethylbenzene derivatives .

- In contrast, 1-(chloromethyl)-3-(trifluoromethyl)benzene (with -CF₃ at position 3) shows lower steric hindrance, enabling higher yields (97%) in triazole formation .

Electrophilic Aromatic Substitution

- The -CF₃ and -F groups in the target compound strongly deactivate the ring, directing incoming electrophiles to the meta position relative to these EWGs. Comparatively, 1-chloro-4-ethynyl-2-(trifluoromethyl)benzene (CAS 273928-28-2) contains an ethynyl group, which is electron-deficient but less deactivating, allowing for diverse coupling reactions .

Physical and Spectral Properties

| Compound | Molecular Weight (g/mol) | Key Spectral Data (ESI-MS) |

|---|---|---|

| Target Compound | 212.58 | Not reported |

| 1-(Chloromethyl)-4-(trifluoromethyl)benzene | 208.58 | Not reported |

| 8j (Urea derivative) | 412.1 | [M+H]⁺: 412.1 |

| 8k (Chloro-urea derivative) | 446.0 | [M+H]⁺: 446.0 |

Note: Urea derivatives (e.g., 8j, 8k) with chloromethyl-thiazolyl groups exhibit higher molecular weights due to extended conjugation .

Activité Biologique

Overview

1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene is an aromatic compound that has garnered attention in scientific research due to its potential biological activities. This compound possesses unique structural features, including a chloromethyl group and trifluoromethyl substituents, which may influence its interaction with biological systems.

- Molecular Formula : C8H5ClF4

- Molecular Weight : 228.57 g/mol

- Structure : The compound features a benzene ring with a chloromethyl group at one position and both a fluorine and a trifluoromethyl group at adjacent positions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the electron-withdrawing trifluoromethyl group enhances the compound's ability to interact with microbial enzymes, potentially leading to the disruption of cellular processes.

Anticancer Activity

Recent investigations into the anticancer properties of this compound reveal promising results. It has been evaluated against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Human colon adenocarcinoma | 92.4 | Moderate activity |

| Human lung adenocarcinoma | 85.0 | Significant inhibition |

| Human breast adenocarcinoma | 75.5 | Potent antiproliferative effect |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity and alterations in cell cycle progression.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function.

- Membrane Interaction : The hydrophobic nature of the trifluoromethyl group may facilitate interactions with lipid membranes, affecting membrane integrity and cellular signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, leading to reduced cell viability in microbial and cancer cells.

Case Studies

- Antimicrobial Study : A study published in Journal of Antimicrobial Agents demonstrated that derivatives of this compound showed enhanced antimicrobial activity compared to their non-fluorinated counterparts. This suggests that fluorination plays a crucial role in improving biological efficacy.

- Cancer Research : In a recent study evaluating various substituted benzene derivatives for anticancer properties, this compound was highlighted for its ability to induce apoptosis in MCF-7 breast cancer cells, showcasing its potential as a lead compound for further drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via electrophilic substitution or halogenation of a pre-functionalized benzene derivative. For example, chloromethylation of 4-fluoro-2-(trifluoromethyl)benzene using chloromethylating agents (e.g., ClCH₂OCH₃ in H₂SO₄) under controlled temperatures (0–5°C) is a viable route . Yield optimization requires monitoring reaction kinetics, adjusting stoichiometry of reagents, and employing anhydrous conditions to minimize hydrolysis of intermediates. Purity can be enhanced via fractional distillation or recrystallization using non-polar solvents.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Due to the reactivity of the chloromethyl group and potential toxicity of fluorinated aromatics, use enclosed systems with local exhaust ventilation (LEV) to prevent inhalation exposure. Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant lab coats, and safety goggles. Emergency measures (e.g., safety showers, eyewash stations) should comply with OSHA standards . Storage requires inert atmospheres (N₂/Ar) in amber glass containers at ≤4°C to avoid photodegradation or moisture-induced side reactions.

Q. How is this compound characterized spectroscopically, and what key spectral markers should researchers prioritize?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential. The chloromethyl group (–CH₂Cl) appears as a singlet at δ 4.5–5.0 ppm in ¹H NMR, while the trifluoromethyl (–CF₃) group shows a quartet in ¹⁹F NMR (~δ -60 to -65 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 226.98) and isotopic patterns consistent with Cl and F .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound’s reactivity in cross-coupling reactions, and what catalytic systems are effective?

- Methodology : The chloromethyl group acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling with aryl boronic acids). Palladium catalysts (Pd(PPh₃)₄) with ligand systems (e.g., XPhos) enhance coupling efficiency in polar aprotic solvents (DMF, THF) at 80–100°C. Competing side reactions (e.g., elimination to form vinyl derivatives) can be suppressed by optimizing base strength (K₂CO₃ vs. Cs₂CO₃) . Kinetic studies using in situ IR or GC-MS are recommended to track intermediates.

Q. What strategies mitigate thermal instability during high-temperature applications?

- Methodology : Differential Scanning Calorimetry (DSC) reveals decomposition thresholds (typically >150°C for fluorinated aromatics). Stabilizers like hindered phenols (e.g., BHT) or phosphites can be added at 0.1–1.0 wt%. For reactions requiring elevated temperatures (e.g., cyclizations), microwave-assisted synthesis reduces exposure time and prevents degradation .

Q. How can computational chemistry (DFT/MD) predict regioselectivity in derivatization reactions?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electron density distribution, identifying reactive sites. For instance, the chloromethyl group’s electrophilicity is quantified via Fukui indices, while the trifluoromethyl group’s electron-withdrawing effect directs substitution to the para-fluoro position. Molecular dynamics (MD) simulations in explicit solvents (e.g., acetonitrile) predict solvation effects on transition states .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?

- Methodology : Variations in yields (e.g., 40–75%) often stem from differences in reagent purity, solvent drying methods, or reaction scaling. Reproduce protocols under standardized conditions (controlled humidity, inert atmosphere) and validate via interlaboratory studies. Statistical tools (e.g., Design of Experiments, DoE) identify critical variables (e.g., temperature, catalyst loading) .

Safety and Environmental Considerations

Q. What waste management practices are recommended for lab-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.